1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide

Medicinal Chemistry Kinase Inhibition PARP Inhibition

1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide (CAS 1445671-00-0) is a synthetically designed small molecule (C₁₉H₂₄N₄O₄, MW 372.4 g/mol) that incorporates a 3-formyl-2H-indazole-6-carbonyl pharmacophore linked via a piperidine-4-carboxamide bridge to an N-(3-methoxypropyl) side chain. The compound is listed in the Enamine screening library (ID: EN300-26596485, Z1552224579) and is catalogued by multiple chemical suppliers as a research-grade compound typically offered at ≥95% purity.

Molecular Formula C19H24N4O4
Molecular Weight 372.425
CAS No. 1445671-00-0
Cat. No. B2928659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide
CAS1445671-00-0
Molecular FormulaC19H24N4O4
Molecular Weight372.425
Structural Identifiers
SMILESCOCCCNC(=O)C1CCN(CC1)C(=O)C2=CC3=NNC(=C3C=C2)C=O
InChIInChI=1S/C19H24N4O4/c1-27-10-2-7-20-18(25)13-5-8-23(9-6-13)19(26)14-3-4-15-16(11-14)21-22-17(15)12-24/h3-4,11-13H,2,5-10H2,1H3,(H,20,25)(H,21,22)
InChIKeyJJSFBJXGILRGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide (CAS 1445671-00-0): Chemical Identity and Structural Classification for Procurement


1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide (CAS 1445671-00-0) is a synthetically designed small molecule (C₁₉H₂₄N₄O₄, MW 372.4 g/mol) that incorporates a 3-formyl-2H-indazole-6-carbonyl pharmacophore linked via a piperidine-4-carboxamide bridge to an N-(3-methoxypropyl) side chain [1]. The compound is listed in the Enamine screening library (ID: EN300-26596485, Z1552224579) and is catalogued by multiple chemical suppliers as a research-grade compound typically offered at ≥95% purity . Structurally, it belongs to the broader class of indazole carboxamides, a privileged scaffold in kinase and PARP inhibitor drug discovery, though its specific biological target profile remains unvalidated in peer-reviewed primary literature [2].

Why Generic Substitution of 1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide (CAS 1445671-00-0) Carries Undefined Risk


This compound cannot be substituted generically because its three distinguishing structural features — the 3-formyl group on the 2H-indazole core, the specific 6-carbonyl-piperidine-4-carboxamide linkage geometry, and the N-(3-methoxypropyl) terminal chain — each independently modulate target engagement, physicochemical properties, and pharmacokinetic behavior within the indazole carboxamide class. Even closely related indazole-6-carbonyl-piperidine analogs (e.g., 1-(1H-indazole-6-carbonyl)piperidine-4-carboxylic acid, CAS 1099048-30-2) differ at the carboxylic acid versus carboxamide terminus and lack the 3-formyl and methoxypropyl substitutions [1]. In the broader indazole PARP inhibitor series, substitution at the indazole 3-position is a known determinant of isoform selectivity, and modifications to the piperidine amide side chain significantly alter cellular permeability and metabolic stability [2]. Without direct comparative data for this specific compound, any substitution carries an unquantifiable risk of altered target profile and potency.

Quantitative Differentiation Evidence for 1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide (CAS 1445671-00-0)


Structural Differentiation: 3-Formyl-Indazole Core Versus Unsubstituted Indazole Analogs

The compound features a 3-formyl substitution on the 2H-indazole core, a modification that distinguishes it from the majority of commercial indazole-6-carbonyl-piperidine building blocks which lack this electrophilic aldehyde handle. The 3-formylindazole substructure is a known synthetic intermediate for Schiff base formation and Knoevenagel condensations, providing chemical reactivity not available in unsubstituted indazole analogs such as 1-(1H-indazole-6-carbonyl)piperidine-4-carboxylic acid (CAS 1099048-30-2) [1]. In the kinase inhibitor patent literature, 3-substituted indazoles have demonstrated altered selectivity profiles compared to their unsubstituted counterparts [2], though no direct enzymatic comparison data exists for this specific compound.

Medicinal Chemistry Kinase Inhibition PARP Inhibition Structure-Activity Relationship

Scaffold Comparison: Indazole-6-Carbonyl-Piperidine-4-Carboxamide vs. Indazole-7-Carboxamide PARP Inhibitors

The compound's indazole-6-carbonyl-piperidine-4-carboxamide scaffold represents a distinct connectivity pattern from the clinically validated 2H-indazole-7-carboxamide PARP inhibitor series exemplified by niraparib (MK-4827). Niraparib features a 2-phenyl-2H-indazole-7-carboxamide core with PARP1 IC₅₀ of 3.8 nM and PARP2 IC₅₀ of 2.1 nM [1]. The 6-carbonyl connectivity in the target compound places the piperidine-carboxamide vector at a different position on the indazole ring, which in SAR studies of related indazole PARP inhibitors has been shown to alter both potency and isoform selectivity [2]. However, no direct PARP inhibition data has been published for the target compound, and claims of PARP inhibitory activity from vendor descriptions lack quantitative IC₅₀ values against specific PARP isoforms.

PARP Inhibition DNA Damage Repair Oncology Drug Discovery

Physicochemical Differentiation: Computed Drug-Likeness Properties vs. Clinical Indazole Carboxamides

Based on computed physicochemical properties from PubChem, the target compound (MW 372.4, XLogP3-AA 0.8, 2 H-bond donors, 5 H-bond acceptors, 7 rotatable bonds) [1] exhibits a distinct property profile compared to clinical indazole carboxamides. Niraparib (MW 320.4, XLogP3 2.8, 1 H-bond donor, 5 H-bond acceptors, 3 rotatable bonds) has higher lipophilicity and lower conformational flexibility. The target compound's lower XLogP3 (0.8 vs. 2.8) and higher H-bond donor count (2 vs. 1) predict greater aqueous solubility but potentially lower passive membrane permeability, which may result in different cellular distribution behavior. The additional rotatable bonds (7 vs. 3) in the N-(3-methoxypropyl) side chain may also affect entropic binding penalties and metabolic stability [2].

ADME Drug-likeness Physicochemical Properties Lead Optimization

Screening Library Provenance: Enamine Collection Membership vs. Uncharacterized Commercial Compounds

The compound is listed in the Enamine screening collection (catalog ID EN300-26596485) , which provides a level of quality assurance and structural verification that is not guaranteed for compounds sourced solely from non-specialist chemical suppliers. Enamine screening compounds undergo QC by ¹H NMR and LC-MS, with typical purity ≥90% . This contrasts with compounds available only through general chemical marketplaces, which may lack batch-specific analytical certification. However, the compound is not listed in curated bioactive compound collections such as MedChemExpress or Selleck Chemicals, indicating it has not been prioritized as a characterized chemical probe with validated biological annotation .

Screening Library High-Throughput Screening Drug Discovery Quality Assurance

Recommended Application Scenarios for 1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide (CAS 1445671-00-0)


Diversity-Oriented Synthesis and Library Design Using the 3-Formyl Handle

The 3-formyl group on the indazole core serves as a reactive handle for generating focused compound libraries through Schiff base formation, reductive amination, or Knoevenagel condensation with active methylene compounds [1]. This enables rapid analog generation around the indazole-6-carbonyl-piperidine-4-carboxamide scaffold without requiring de novo synthesis of the core structure, making the compound a strategic procurement choice for medicinal chemistry groups building SAR around 3-substituted indazole kinase or PARP inhibitors.

High-Throughput Screening Campaigns Targeting DNA Damage Response Pathways

Given the structural similarity to the indazole PARP inhibitor pharmacophore and the presence of the compound in the Enamine screening library with verified QC , this compound is suitable for inclusion in HTS campaigns targeting PARP family enzymes (PARP1, PARP2, tankyrases) or other DNA damage response targets. Its favorable computed solubility profile (XLogP3 0.8) suggests good aqueous solubility at screening concentrations (typically 10-30 μM), reducing the risk of false negatives due to compound precipitation [2].

Bioconjugation and Chemical Probe Development via Terminal Methoxypropyl Modification

The N-(3-methoxypropyl) terminus can be demethylated to yield a terminal hydroxyl group, creating a functionalization point for linker attachment (e.g., biotin, fluorophores, or photoaffinity labels) without modifying the indazole pharmacophore [1]. This positions the compound as a potential precursor for chemical probe development, particularly for target engagement studies where the indazole-6-carbonyl-piperidine-4-carboxamide core is retained as the recognition element. This synthetic versatility is absent in simpler indazole building blocks lacking the functionalized amide side chain [3].

Comparative Selectivity Profiling Against Indazole Carboxamide Reference Compounds

The compound's distinct 6-carbonyl-piperidine-4-carboxamide connectivity, compared to the 7-carboxamide connectivity in niraparib (PARP1 IC₅₀ 3.8 nM) [4], makes it a useful comparator for investigating how indazole substitution patterns affect kinase and PARP isoform selectivity. Procurement for selectivity panel screening (e.g., against a panel of 10-50 kinases or the 17-member PARP family) could yield valuable SAR insights, though users should note that no published selectivity data currently exists for this compound.

Quote Request

Request a Quote for 1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.